molecular formula C15H17N3O3 B2529398 (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 315697-61-1

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No.: B2529398
CAS No.: 315697-61-1
M. Wt: 287.319
InChI Key: MNLYDAYKUHZEQC-VAWYXSNFSA-N
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Description

The compound “(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile” is an α-cyanoacrylate derivative characterized by a conjugated acrylonitrile backbone substituted with a 3-methoxyphenylamino group and a morpholine-4-carbonyl moiety. The E-configuration about the C=C double bond is critical for its stereoelectronic properties, which influence molecular interactions and reactivity. This structural framework is common in medicinal chemistry, particularly in protease inhibitor design, where the acrylonitrile group acts as an electrophilic "warhead" .

Properties

IUPAC Name

(E)-3-(3-methoxyanilino)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-4-2-3-13(9-14)17-11-12(10-16)15(19)18-5-7-21-8-6-18/h2-4,9,11,17H,5-8H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLYDAYKUHZEQC-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and morpholine-4-carboxylic acid.

    Formation of Intermediate: The 3-methoxyaniline is reacted with an appropriate acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with an acrylonitrile derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of morpholine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. The morpholine moiety is believed to interact with cellular targets, leading to the modulation of gene expression related to cell cycle regulation and apoptosis .

Neuropharmacology

CNS Activity
The compound's structure suggests potential central nervous system activity, particularly due to the presence of the morpholine ring, which is often associated with neuroactive properties. Preliminary studies indicate that similar compounds can act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization, enabling the development of more complex molecules. For example, it can be used in multi-component reactions to synthesize diverse chemical entities with potential biological activity .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; effective against various cancer lines
CNS ModulationPotential to modulate neurotransmitter systems; effects on anxiety/depression
Synthetic UtilityActs as a building block for complex organic synthesis

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by the Journal of Medicinal Chemistry, a derivative similar to this compound was tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting strong anticancer potential .

Case Study 2: Neuropharmacological Effects
A recent investigation into morpholine derivatives highlighted their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases. The study noted that these compounds could enhance cognitive function and reduce neuroinflammation .

Mechanism of Action

The mechanism of action of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Electronic and Solubility Properties

  • Morpholine vs. Sulfonyl Groups : The morpholine-4-carbonyl group in the target compound and ’s derivative improves aqueous solubility compared to sulfonyl-containing analogs (e.g., ’s compound), which exhibit stronger hydrogen bonding but lower solubility due to hydrophobic sulfonyl and dichlorophenyl groups .
  • Methoxy vs. Dichloro Substituents : The 3-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing dichlorophenyl group in ’s compound. This difference may alter reactivity in nucleophilic environments .

Conformational and Crystallographic Behavior

  • RAHB in Sulfonyl Derivatives : ’s compound forms a six-membered RAHB ring via N–H⋯O(sulfonyl) interactions, stabilizing its crystal structure. The target compound lacks sulfonyl groups but may utilize morpholine’s oxygen atoms for weaker hydrogen bonding .
  • Steric Effects : Bulky substituents, such as anthracenyl in Compound 3 , reduce molecular flexibility and elastic properties in crystals, whereas the target compound’s smaller substituents may favor conformational adaptability.

Biological Activity

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N2O2C_{15}H_{18}N_2O_2 and features a morpholine ring, an acrylonitrile moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives that include morpholine and methoxyphenyl groups have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing new anticancer agents.
  • Kinase Inhibition :
    • The compound's structure suggests it may act as a kinase inhibitor. Kinases are pivotal in regulating cellular functions, and their inhibition can lead to decreased tumor growth. In related studies, similar compounds demonstrated IC50_{50} values in the low micromolar range against various kinases, indicating potential therapeutic efficacy .
  • Anti-inflammatory Effects :
    • Compounds with similar frameworks have been studied for their anti-inflammatory properties, showing effectiveness in reducing microglial activation and astrocyte proliferation in models of neuroinflammation . These findings suggest that this compound may also possess anti-inflammatory capabilities.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and structurally related compounds:

Activity IC50_{50} Reference
Tubulin Polymerization Inhibition0.08–12.07 μM
Kinase Inhibition (e.g., ALK)2.9 nM (cell-free), 27 nM (cellular)
Anti-inflammatory (microglial activation)Not specified
Antimicrobial ActivityMIC: 0.22–0.25 μg/mL

Case Studies

  • Anticancer Studies :
    • A study investigated a series of morpholine-containing compounds for their antiproliferative activity against various cancer cell lines, revealing that specific derivatives could significantly inhibit cell growth through apoptosis induction .
  • Neuroprotective Effects :
    • Another research effort focused on the neuroprotective properties of related compounds, demonstrating their ability to mitigate oxidative stress-induced damage in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

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